![molecular formula C25H22ClN5O2S B2811226 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-63-1](/img/structure/B2811226.png)
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups, including a triazoloquinazolinamine core, a sulfonyl group attached to a dimethylphenyl group, and an ethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and quinazoline rings, the sulfonyl group, and the amine group would likely result in a molecule with multiple sites of polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group might be involved in acid-base reactions, while the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Triazolo[1,5-a]triazin-7-one Derivatives Synthesis : Novel triazolo[1,5-a]triazin-7-ones, related to the queried compound, were synthesized using a sequence that involved alkylation, reaction with p-nitrophenyl chloroformate, followed by treatment with primary amine and condensation processes. This study provides insight into the synthetic methods applicable to compounds like 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Heras et al., 2003).
Synthesis of Triazolo[1,5-a]pyridine-2-sulfonamide Compounds : This research involves the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to the compound . The findings indicate the potential for diverse chemical modifications and applications in various fields (Moran, 2003).
Biological and Pharmacological Applications
Adenosine Receptor Antagonists : Research on 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines, closely related to the queried compound, reveals their potential as potent adenosine receptor antagonists. This study suggests possible therapeutic applications for these compounds (Burbiel et al., 2016).
H1-Antihistaminic Agents : Another study synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H1-antihistaminic activity. This indicates the potential of related compounds, like the one you are interested in, in developing new antihistamines (Alagarsamy et al., 2008).
Antibacterial and Antifungal Activities : The study on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating triazolo[4,3-c]quinazoline, shows that these compounds exhibit good potency as antibacterial agents. This suggests similar potential applications for the compound of interest (Gineinah, 2001).
Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the queried compound, was driven by their structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of similar compounds in cancer treatment (Reddy et al., 2015).
properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-4-17-6-9-19(10-7-17)27-23-21-14-18(26)8-12-22(21)31-24(28-23)25(29-30-31)34(32,33)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKKMLBDSZHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


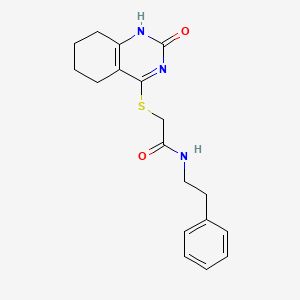
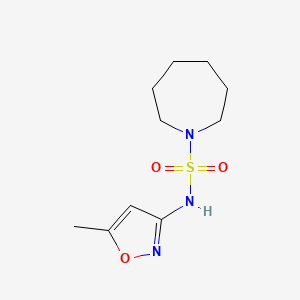
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

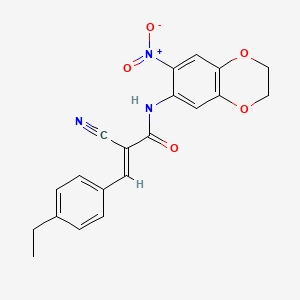

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
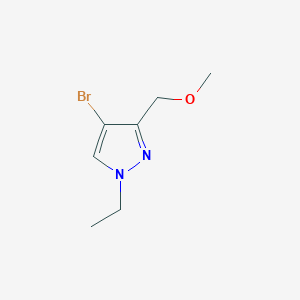

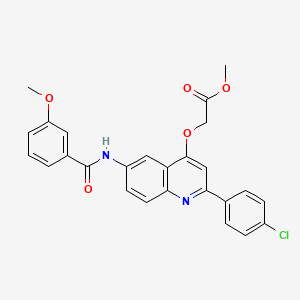
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)